molecular formula C23H24BrN5O B3008306 1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone CAS No. 314034-39-4

1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone

Cat. No.: B3008306
CAS No.: 314034-39-4
M. Wt: 466.383
InChI Key: LIVQCRLVWMQJAD-UHFFFAOYSA-N
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Description

1-(5-(1H-Benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone is a novel chemical compound designed for advanced pharmaceutical and biochemical research. This complex molecule is a hybrid structure incorporating several pharmacologically active motifs, including a benzimidazole core, a dihydropyrazole ring, and a piperidine unit. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various enzymatic targets and is frequently found in compounds with antimicrobial, antiviral, and anticancer activities . The integration of this scaffold with a pyrazoline ring, which is itself associated with a wide range of biological properties, and a piperidine acetamide linker, enhances the molecular diversity and potential binding affinity of this reagent . The presence of the 4-bromophenyl substitution further fine-tunes the electronic characteristics and steric profile of the molecule, making it a valuable intermediate for structure-activity relationship (SAR) studies. This compound is intended for use solely in research settings, primarily as a key building block in the synthesis and discovery of new therapeutic agents. It is particularly useful for researchers focusing on kinase inhibition, receptor modulation, and the development of treatments for central nervous system disorders. The structural features suggest potential for high selectivity and potency, though all specific biological data must be empirically determined by the investigating laboratory. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrN5O/c24-17-10-8-16(9-11-17)20-14-21(23-25-18-6-2-3-7-19(18)26-23)29(27-20)22(30)15-28-12-4-1-5-13-28/h2-3,6-11,21H,1,4-5,12-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVQCRLVWMQJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the Benzimidazole Core:

    • Starting with o-phenylenediamine and an appropriate carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various chemical conditions.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

Medicine:

  • Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry:

  • Potential applications in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzimidazole moiety is known to intercalate with DNA, while the bromophenyl and piperidine groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Properties

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Features Reference
Target Compound Benzoimidazole-dihydropyrazole 4-Bromophenyl, piperidinyl ethanone ~484.3 (calc.) Bromine enhances lipophilicity/binding
1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone Dihydropyrazole 4-Hydroxyphenyl, thienyl, piperidinyl ~439.5 Hydroxyl group improves solubility
1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one Benzoimidazole-pyrrolidinone Butylphenyl, piperidinyl ethanone ~472.6 Pyrrolidinone core enhances rigidity
Brorphine (1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one Benzoimidazolone 4-Bromophenyl, piperidine ~429.3 Opioid receptor affinity
VU0155056 (1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide Benzoimidazolone-piperidine Chloro, naphthamide ~462.97 Chlorine enhances bioactivity

Key Observations :

  • Compared to brorphine , the dihydropyrazole core in the target compound may confer greater conformational flexibility, influencing pharmacokinetics.
  • Piperidinyl ethanone is a common feature in and the target compound, suggesting shared strategies to optimize solubility and target engagement.

Key Observations :

  • The target compound’s benzoimidazole and pyrazole motifs align with antimicrobial and kinase-inhibitory activities observed in analogs.
  • Bromine substitution may enhance antimicrobial efficacy compared to non-halogenated derivatives, as seen in halogenated pyrazoles .

Key Observations :

  • The target compound’s synthesis likely parallels ’s hydrazine-based condensation and ’s Na2S2O4-mediated cyclization .
  • Lower yields in brorphine synthesis highlight challenges in bromophenyl-piperidine coupling, which may also apply to the target compound.

Biological Activity

The compound 1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be broken down into several key components:

  • Benzo[d]imidazole moiety : Known for its role in various biological activities.
  • Pyrazole ring : Associated with anticancer properties.
  • Piperidine group : Often linked to enhanced pharmacological effects.

Anticancer Properties

Recent studies have indicated that compounds featuring the benzo[d]imidazole and pyrazole scaffolds exhibit significant anticancer activity. The compound has been evaluated for its efficacy against various cancer cell lines:

  • In vitro studies : Showed that the compound inhibited cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells with IC50 values indicating potent activity .
Cell Line IC50 (µM) Reference
MDA-MB-23115.0
HepG212.5
A549 (Lung)18.0

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer progression:

  • Bromodomain and Extra-Terminal (BET) Inhibition : The compound acts as a BET inhibitor, disrupting the interaction between acetylated histones and BET proteins, which are crucial for the transcriptional activation of oncogenes .
  • Apoptosis Induction : Treatment with this compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial effects against various bacterial strains:

  • Activity against Gram-positive and Gram-negative bacteria : The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity comparable to standard antibiotics.
Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa50

Case Studies

A series of case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Breast Cancer Models : In a study involving MDA-MB-231 xenograft models, treatment with the compound resulted in a significant reduction in tumor size compared to controls, demonstrating its potential as an effective therapeutic agent .
  • Synergistic Effects : Combination therapy with conventional chemotherapeutics showed enhanced efficacy when paired with this compound, suggesting a synergistic effect that warrants further investigation .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzimidazole and pyrazole are effective against various bacterial and fungal strains. For instance:

  • A study synthesized several benzimidazole-pyrazole compounds that demonstrated significant antimicrobial activity against E. coli, P. aeruginosa, and S. aureus. The best-performing compounds had minimum inhibitory concentrations (MICs) as low as 25 μg/mL against these pathogens .
  • Another investigation highlighted the effectiveness of related compounds against Candida albicans and Aspergillus niger, suggesting a broad-spectrum antifungal potential .

Antiviral Properties

Benzimidazole derivatives have been explored for their antiviral properties, particularly in the context of emerging viral infections:

  • Research has indicated that certain benzimidazole-pyrazole compounds exhibit antiviral activity against viruses such as the human cytomegalovirus (HCMV). These compounds act by inhibiting viral replication mechanisms .

Anticancer Potential

The anticancer properties of benzimidazole derivatives are well-documented:

  • Studies have shown that compounds with benzimidazole structures can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism often involves the modulation of cell signaling pathways associated with cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of synthesized benzimidazole-pyrazole derivatives against multiple bacterial strains. The results demonstrated that specific modifications to the structure significantly enhanced antibacterial activity, with some compounds outperforming standard antibiotics like ciprofloxacin .

Case Study 2: Antiviral Activity Against HCMV

In vitro studies assessed the antiviral effects of a new class of benzimidazole derivatives against HCMV. The findings revealed that these compounds effectively reduced viral load in infected cells, showcasing their potential as therapeutic agents in viral infections .

Future Directions in Research

The ongoing research into the applications of this compound suggests several promising avenues:

  • Optimization of Structure : Further chemical modifications could enhance potency and selectivity against specific pathogens or cancer types.
  • Combination Therapies : Investigating the synergistic effects of this compound with existing drugs may improve treatment outcomes for infections and cancers.

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